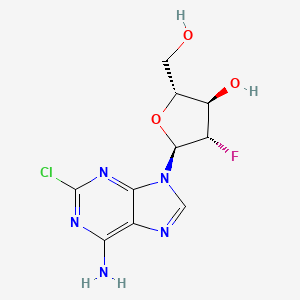![molecular formula C13H24O11 B13849501 N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)
N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2’-(phenylmethyl carbonate) Erythromycin: is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is an intermediate in the synthesis of clarithromycin, a semi-synthetic macrolide antibiotic. The molecular formula of this compound is C53H79NO17 , and it has a molecular weight of 1002.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2’-(phenylmethyl carbonate) Erythromycin involves several steps The starting material is erythromycin, which undergoes a series of chemical reactions to introduce the desired functional groupsThe reaction conditions typically involve the use of organic solvents such as chloroform and ethyl acetate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2’-(phenylmethyl carbonate) Erythromycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield demethylated products .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of clarithromycin, a semi-synthetic macrolide antibiotic. It is also used in the study of macrolide antibiotics and their derivatives .
Biology: In biology, this compound is used to study the mechanism of action of macrolide antibiotics and their effects on bacterial cells .
Medicine: In medicine, this compound is used in the development of new antibiotics and the study of antibiotic resistance .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of clarithromycin and other macrolide antibiotics .
Mechanism of Action
The mechanism of action of N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2’-(phenylmethyl carbonate) Erythromycin involves binding to the bacterial ribosome and inhibiting protein synthesis. This compound targets the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Erythromycin: The parent compound, a macrolide antibiotic with a similar mechanism of action.
Clarithromycin: A semi-synthetic derivative of erythromycin with improved pharmacokinetic properties.
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity
Uniqueness: N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2’-(phenylmethyl carbonate) Erythromycin is unique due to its specific chemical modifications, which enhance its stability and activity compared to erythromycin. These modifications also make it a valuable intermediate in the synthesis of clarithromycin .
Properties
Molecular Formula |
C13H24O11 |
|---|---|
Molecular Weight |
356.32 g/mol |
IUPAC Name |
(2R,5R)-5-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C13H24O11/c1-21-11-7(17)6(16)4(2-14)23-13(11)24-10-5(3-15)22-12(20)9(19)8(10)18/h4-20H,2-3H2,1H3/t4?,5?,6-,7?,8?,9?,10-,11?,12+,13-/m0/s1 |
InChI Key |
PDUNULQKKRPSLU-YZYSXFGWSA-N |
Isomeric SMILES |
COC1[C@@H](OC([C@@H](C1O)O)CO)O[C@H]2C(O[C@H](C(C2O)O)O)CO |
Canonical SMILES |
COC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)

![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)



![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)


